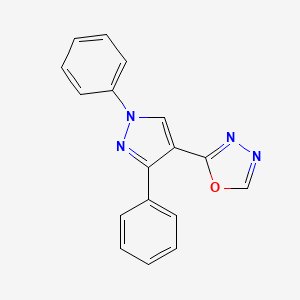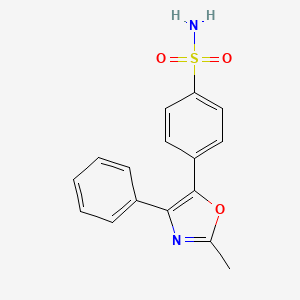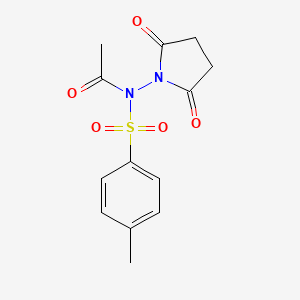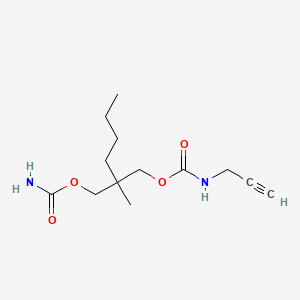![molecular formula C9H18O2 B12898154 2-[(2-Methylcyclohexyl)oxy]ethan-1-ol CAS No. 68711-10-4](/img/structure/B12898154.png)
2-[(2-Methylcyclohexyl)oxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Methylcyclohexyl)oxy)ethanol is an organic compound with the molecular formula C9H18O2 It is a derivative of ethanol where the hydroxyl group is bonded to a 2-methylcyclohexyl group through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylcyclohexyl)oxy)ethanol typically involves the reaction of 2-methylcyclohexanol with ethylene oxide. The reaction is carried out under basic conditions, often using a catalyst such as potassium hydroxide. The process can be summarized as follows:
Reactants: 2-methylcyclohexanol and ethylene oxide.
Catalyst: Potassium hydroxide.
Conditions: The reaction is typically conducted at elevated temperatures and pressures to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of 2-((2-Methylcyclohexyl)oxy)ethanol may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-pressure reactors and advanced catalysts can enhance yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Methylcyclohexyl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-methylcyclohexanone or 2-methylcyclohexanal.
Reduction: Formation of 2-methylcyclohexane.
Substitution: Formation of 2-((2-methylcyclohexyl)oxy)ethyl halides or amines.
Wissenschaftliche Forschungsanwendungen
2-((2-Methylcyclohexyl)oxy)ethanol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including its role as a potential bioactive compound.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 2-((2-Methylcyclohexyl)oxy)ethanol involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. In biological systems, it may interact with cell membranes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexanol: Another alcohol with a branched structure, used in the production of plasticizers and other industrial chemicals.
Cyclohexanol: A simpler alcohol with a cyclohexane ring, used as a precursor in the synthesis of nylon and other polymers.
Uniqueness
2-((2-Methylcyclohexyl)oxy)ethanol is unique due to its ether linkage and the presence of a 2-methylcyclohexyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
68711-10-4 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-(2-methylcyclohexyl)oxyethanol |
InChI |
InChI=1S/C9H18O2/c1-8-4-2-3-5-9(8)11-7-6-10/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
UAZHEMZBKAKHHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


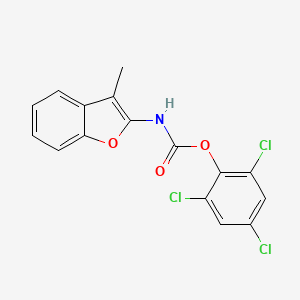
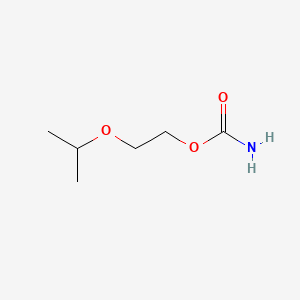
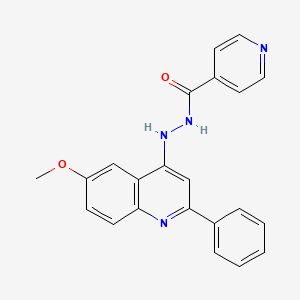
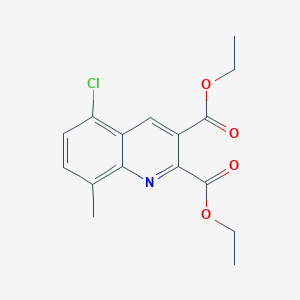

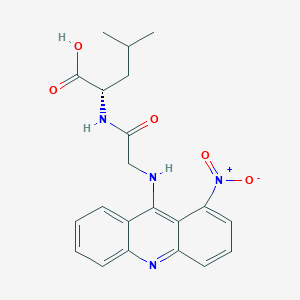
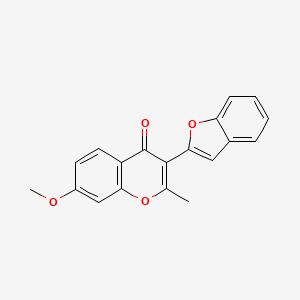
![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12898129.png)
![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
